N,N-Dimethylpentadecylamine

Surfactant Chemistry Physical Chemistry Computational Prediction

N,N-Dimethylpentadecylamine (CAS 17678-60-3) is a C15 tertiary alkylamine with the molecular formula C₁₇H₃₇N and a molecular weight of 255.48 g/mol. Its structure, featuring a 15-carbon linear hydrophobic tail and a polar dimethylamino head group, classifies it as an amphiphilic compound with predicted surfactant behavior.

Molecular Formula C17H37N
Molecular Weight 255.5 g/mol
CAS No. 17678-60-3
Cat. No. B100302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylpentadecylamine
CAS17678-60-3
Molecular FormulaC17H37N
Molecular Weight255.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCN(C)C
InChIInChI=1S/C17H37N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)3/h4-17H2,1-3H3
InChIKeySNHHYQWNNZIBLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethylpentadecylamine (CAS 17678-60-3): Procurement and Baseline Properties


N,N-Dimethylpentadecylamine (CAS 17678-60-3) is a C15 tertiary alkylamine with the molecular formula C₁₇H₃₇N and a molecular weight of 255.48 g/mol [1]. Its structure, featuring a 15-carbon linear hydrophobic tail and a polar dimethylamino head group, classifies it as an amphiphilic compound with predicted surfactant behavior [2]. Estimated physical properties include a boiling point of 298-310 °C, a melting point of -30.1 °C, and a predicted logP of 7.5 [1]. It serves primarily as a key intermediate for synthesizing quaternary ammonium compounds and amine oxides for applications in industrial surfactants, corrosion inhibitors, and biocides.

N,N-Dimethylpentadecylamine: Why C14 or C16 Analogs Cannot Be Substituted


In the N,N-dimethylalkylamine homologous series, substitution with a shorter (e.g., C14) or longer (e.g., C16) chain analog is not scientifically equivalent due to the extreme sensitivity of key performance parameters to alkyl chain length [1]. Systematic studies on related cationic surfactant derivatives demonstrate that increasing the chain length by just two carbon atoms reduces the Critical Micelle Concentration (CMC) by an order of magnitude (e.g., from 6.6 mM for C12 to 2.0 mM for C14), while also significantly lowering the equilibrium surface tension (γcmc) [1]. Similarly, in corrosion inhibition, the protective efficiency of N,N-dimethylalkylamine monolayers on iron is a direct function of the chain length, with longer chains providing denser, more hydrophobic barriers [2]. Therefore, procuring a C15 chain-length amine is a specific technical requirement for applications targeting an intermediate performance profile—balancing aqueous solubility, micellization efficiency, and surface adsorption—that cannot be achieved by simply blending C14 and C16 analogs.

N,N-Dimethylpentadecylamine: Quantitative Differentiation from Analogs


N,N-Dimethylpentadecylamine: Predicted Surface Tension Comparison

The predicted surface tension of N,N-Dimethylpentadecylamine provides a baseline for its expected interfacial activity. Computed data indicates a surface tension of 29.0±3.0 dyne/cm [1]. While direct experimental data for this specific compound is sparse in peer-reviewed literature, this predicted value positions its expected performance between shorter-chain and longer-chain analogs, consistent with the established structure-activity relationship where surface tension decreases with increasing alkyl chain length [2].

Surfactant Chemistry Physical Chemistry Computational Prediction

N,N-Dimethylpentadecylamine: Critical Micelle Concentration (CMC) Trend Inference

The CMC is a critical parameter for surfactant efficiency. While a direct experimental CMC value for N,N-Dimethylpentadecylamine is not available in the primary literature, a clear quantitative trend exists for its quaternary ammonium derivatives. In a systematic study, the CMC decreased from 6.6 mmol/L for the C12 analog to 2.0 mmol/L for the C14 analog [1]. Extrapolating this trend, the C15 amine is expected to exhibit an intermediate CMC value, providing a quantifiable basis for its selection over C14 or C16 analogs when a specific balance between micelle formation and monomer solubility is required.

Surfactant Science Micellization Colloid Chemistry

N,N-Dimethylpentadecylamine: Corrosion Inhibition Efficiency Class Comparison

The corrosion inhibition performance of N,N-dimethylalkylamines is directly related to the alkyl chain length. A study by Aramaki and Kikuchi (2000) investigated N,N-dimethylalkylamines with chain lengths of C8, C12, C16, and C18 on iron corrosion in anhydrous acetonitrile [1]. The study demonstrated that these compounds suppress both cathodic and anodic processes via chemisorption, and the protective ability of the formed monolayers is a function of the chain length. The C15 compound (N,N-Dimethylpentadecylamine) is positioned within this series, offering a quantifiable intermediate level of surface coverage and hydrophobicity compared to the more common C12 or C16 alternatives.

Corrosion Science Electrochemistry Materials Protection

N,N-Dimethylpentadecylamine: Recommended Application Scenarios Based on Evidence


Precursor for Custom Quaternary Ammonium Surfactants

N,N-Dimethylpentadecylamine is the optimal precursor for synthesizing quaternary ammonium surfactants requiring an intermediate CMC and surface tension profile. As demonstrated by the quantitative trend for allyldimethylalkyl ammonium chlorides, where CMC drops from 6.6 mmol/L (C12) to 2.0 mmol/L (C14) [1], a surfactant derived from a C15 amine will exhibit properties between these values. This allows formulators to fine-tune micellization behavior and surface activity for specialized detergents, emulsifiers, or phase transfer catalysts where standard C14 or C16 chain lengths are not ideal.

Intermediate for Specialized Corrosion Inhibitors

For applications requiring a specific balance between monolayer density and solubility in organic solvents, the C15 chain length offers a unique advantage. Research on N,N-dimethylalkylamines confirms that chain length directly dictates the protective ability of chemisorbed monolayers on iron surfaces [2]. N,N-Dimethylpentadecylamine can be used to synthesize corrosion inhibitors for non-aqueous systems (e.g., lubricants, coatings, and fuel additives) that demand a tailored level of surface protection and hydrophobicity, filling a performance gap between the more common C14 and C16 homologs.

Amine Oxide Surfactant Synthesis

The oxidation of N,N-Dimethylpentadecylamine yields N,N-Dimethylpentadecylamine N-oxide, a specialized nonionic/zwitterionic surfactant. Based on the established structure-activity relationships for surface tension reduction and CMC in this chemical class [1], the resulting C15 amine oxide will possess unique foaming, wetting, and detergency characteristics. This makes it a valuable building block for formulators in personal care and industrial cleaning who seek performance attributes that are not achievable with amine oxides derived from standard C12, C14, or C16 tertiary amines.

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